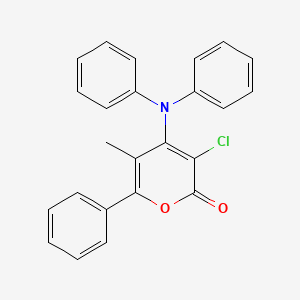![molecular formula C5H2BrClN4 B14019319 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolo-pyrazine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of commercially available reagents to create a small library of triazolopyrazines with various substituents . The synthetic route may include the use of bromine and chlorine sources to introduce the halogen atoms into the triazolo-pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available and cost-effective starting materials, along with optimized reaction conditions to maximize yield and purity. The process may include steps such as bromination, chlorination, and cyclization, followed by purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazolo-pyrazine ring system can be further modified through cyclization reactions to create more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Iodobenzene Diacetate: Used for oxidative cyclization reactions.
Hydrazine: Utilized in the formation of triazolo-pyrazine derivatives.
Methanol: Often used as a solvent in various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted triazolopyrazines, which may exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is employed in chemical biology research to investigate its role in various biochemical pathways and processes.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines: These compounds share a similar triazolo ring system but differ in the attached substituents and their biological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds have a similar core structure but differ in the degree of saturation and functional groups.
Uniqueness
8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H2BrClN4 |
|---|---|
Molekulargewicht |
233.45 g/mol |
IUPAC-Name |
8-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-5-9-2-10-11(5)3(7)1-8-4/h1-2H |
InChI-Schlüssel |
VRJOUJJQWSCJRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=NC=N2)C(=N1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


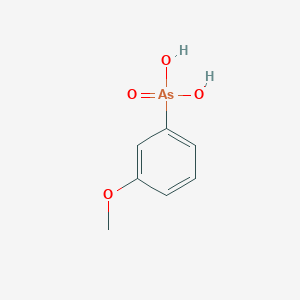
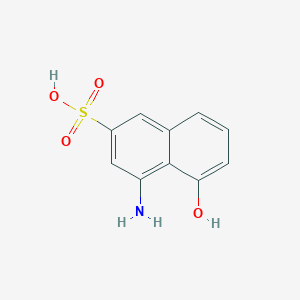
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)


![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
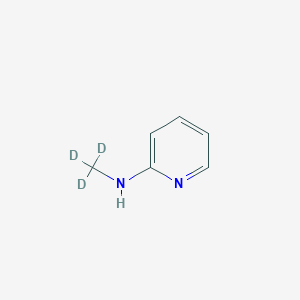
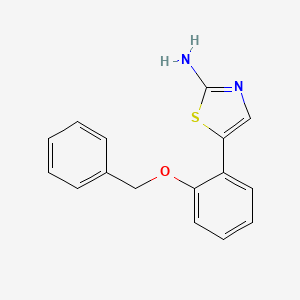
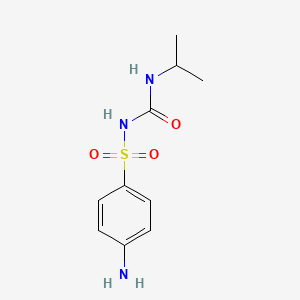
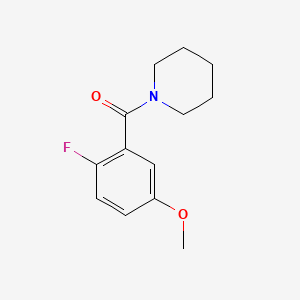

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
